molecular formula C2H8Cl2N2Pt B081307 Dichloro(ethylenediamine)platinum(II) CAS No. 14096-51-6

Dichloro(ethylenediamine)platinum(II)

Cat. No. B081307
CAS RN: 14096-51-6
M. Wt: 326.1 g/mol
InChI Key: LMABILRJNNFCPG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(ethylenediamine)platinum(II) is a platinum complex that has been studied for various applications, including its potential as a catalyst and its interactions in chemical reactions.

Synthesis Analysis

Dichloro(ethylenediamine)platinum(II) complexes can be synthesized through various methods. For example, stereo-isomeric dichloro[1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) complexes were synthesized and tested for antitumor activity (Wappes et al., 1984).

Molecular Structure Analysis

The molecular structure of Dichloro(ethylenediamine)platinum(II) and its complexes can be quite varied. For instance, the crystal structures of certain complexes show arrangements around the platinum atom with various conformations and bonding to other elements (Kato & Takahashi, 1999).

Chemical Reactions and Properties

Dichloro(ethylenediamine)platinum(II) exhibits interesting chemical reactions and properties. For example, it has been used as a heterogeneous catalyst for the stereoselective hydrosilylation of alkynes under neat conditions (Fotie et al., 2020). Its binding properties to proteins have also been studied, showing that it binds to all protein classes in plasma (Robins, 1982).

Physical Properties Analysis

The physical properties of Dichloro(ethylenediamine)platinum(II) complexes, including their crystalline structure and behavior in solution, have been extensively investigated. For example, the electrospray mass spectrometric behavior of various Dichloro(ethylenediamine)platinum(II) complexes has been reported (Kaluđerović et al., 2009).

Chemical Properties Analysis

The chemical properties of Dichloro(ethylenediamine)platinum(II) complexes are diverse. For instance, the reactivity of these complexes towards nucleic acid constituents has been explored, showing reactions with various adenine, guanine, cytosine nucleosides, and nucleotides (Robins, 1973).

Scientific Research Applications

  • Cancer Research

    • Dichloro(ethylenediamine)platinum(II) has been used in the field of cancer research .
    • It has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells .
    • The study found that the rate constant for uptake in the resistant cells was reduced to 25% of that in the sensitive cells .
    • Despite the slower initial influx, the resistant cells eventually accumulated more free Dichloro(ethylenediamine)platinum(II) than the sensitive cells .
  • Cellular Pharmacology

    • This compound has been studied in the field of cellular pharmacology .
    • The cellular pharmacology of the tritium-labeled cisplatin analogue Dichloro(ethylenediamine)platinum(II) was compared in cisplatin-sensitive 2008 and resistant 2008/C13*5.25 human ovarian carcinoma cells .
    • The study concluded that the resistant phenotype in these cells is accounted for primarily by impaired uptake and decreased reaction of Dichloro(ethylenediamine)platinum(II) with DNA rather than by changes in efflux or DNA repair .
  • Iron and Copper Transport

    • A study investigated the role of the platinum drug cisplatin and platinum compound Pt (en)Cl2 in altering iron and copper transport in a non-cancerous cell line (HEK-293) and a melanoma cell line (SK-MEL-5) .
  • Catalyst

    • Dichloro(ethylenediamine)platinum(II) is often used as a precursor for catalysts .
    • It is used in various chemical reactions due to its ability to speed up the rate of reaction .
  • Electroreduction Reactions

    • This compound is also used as a reactant for electroreduction reactions .
  • Plating

    • Dichloro(ethylenediamine)platinum(II) is used as an additive in plating processes .
    • In plating, a thin layer of metal is deposited onto the surface of an object. This compound can help improve the quality and durability of the plated layer .
  • Complexation Reactions

    • Dichloro(ethylenediamine)platinum(II) can undergo complexation reactions in the presence of excess ammonia or ethylenediamine .
    • This property is often used in the synthesis of other platinum compounds .
  • Electroplating

    • This compound is also used as an additive in electroplating processes .
    • It serves as the main salt additive, contributing to the quality and durability of the plated layer .
  • Synthesis of Anticancer Drugs

    • Dichloro(ethylenediamine)platinum(II) is used as a starting reactant in the synthesis of some platinum-based anticancer drugs .
    • The unique properties of this compound make it suitable for the development of drugs with potential anticancer activity .

Safety And Hazards

Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Dichloro(ethylenediamine)platinum(II) has been used as a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions . This suggests potential future directions in both medical and industrial applications.

properties

IUPAC Name

dichloroplatinum;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABILRJNNFCPG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(ethylenediamine)platinum(II)

CAS RN

14096-51-6
Record name Dichloro(ethylenediamine)platinum(II)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14096-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(ethylenediamine)platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(ethylenediamine)platinum(II)
Reactant of Route 2
Dichloro(ethylenediamine)platinum(II)
Reactant of Route 3
Dichloro(ethylenediamine)platinum(II)
Reactant of Route 4
Dichloro(ethylenediamine)platinum(II)
Reactant of Route 5
Reactant of Route 5
Dichloro(ethylenediamine)platinum(II)
Reactant of Route 6
Dichloro(ethylenediamine)platinum(II)

Citations

For This Compound
556
Citations
A Eastman - Biochemistry, 1986 - ACS Publications
Materials and Methods Salmon testes DNA and all enzymes were obtained from Sigma Chemical Co., St. Louis, MO. Sephadex G-50 was purchased from Pharmacia, Piscataway, NJ. …
Number of citations: 659 pubs.acs.org
HC Fry, C Deal, E Barr, SD Cummings - Journal of Photochemistry and …, 2002 - Elsevier
Photolysis of dimethylsulfoxide (dmso) solutions of the compound Pt(en)Cl 2 , where en=ethylene-1,2-diamine, leads to solvolysis of the complex and formation of Pt(en)(dmso)Cl + . …
Number of citations: 13 www.sciencedirect.com
A Eastman - Biochemistry, 1983 - ACS Publications
Materials and Methods Calf thymus DNA, deoxynucleosides, dinucleoside mono-phosphates, and all enzymes were obtained from Sigma Chemical Co., St. Louis, MO. Defined …
Number of citations: 464 pubs.acs.org
LAS Costa, WR Rocha, WB De Almeida… - The Journal of …, 2003 - pubs.aip.org
The hydrolysis process of the cisplatin analog cis-dichloro(ethylenediamine)platinum(II) (cis-DEP) was theoretically investigated at the Hartree–Fock, density functional theory and the …
Number of citations: 69 pubs.aip.org
RF Coley - 1969 - search.proquest.com
3. Background Pertaining to Spectra Since many of the kinetic studies which were conducted during the course of this work involved utilization of the electronic absorption spectra of the …
Number of citations: 2 search.proquest.com
A Eastman - Biochemistry, 1985 - ACS Publications
Eppley Institute for Cancer Research, University of Nebraska Medical Center, Omaha, Nebraska 68105 Received December 10, 1984 abstract: Characterization of the adducts …
Number of citations: 204 pubs.acs.org
B Miller, S Wild, H Zorbas, W Beck - Inorganica chimica acta, 1999 - Elsevier
Mono- and bis(platinum) complexes containing N-alkyl-ethylenediamine units of the type {cis-PtCl 2 [H 2 NCH 2 CH 2 NH(CH 2 ) n CH 3 ]} (n=8, 9, 11, 15) and [{cis-PtCl 2 (H 2 NCH 2 …
Number of citations: 10 www.sciencedirect.com
LT Ellis, TW Hambley - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
The crystal structure of a new polymorph of di-chloro (1, 2-ethanediamine) platinum (II),[PtC12 (C2Hs-N2)], has been determined and is described. Average Pt--N and Pt--C1 bond …
Number of citations: 16 scripts.iucr.org
RF Coley, DS Martin Jr - Inorganica Chimica Acta, 1973 - Elsevier
The specific rate constants and the equilibrium quotients for the successive replacement of chloride ligands by water in aqueous solutions of Pt(en)Cl 2 have been evaluated at 15, 25 …
Number of citations: 70 www.sciencedirect.com
AP Jekunen, DK Hom, JE Alcaraz, A Eastman… - Cancer research, 1994 - AACR
The cellular pharmacology of the tritium-labeled cisplatin analogue dichloro(ethylenediamine)platinum(II) ([ 3 H]DEP) was compared in cisplatin-sensitive 2008 and resistant 2008/C13*…
Number of citations: 43 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.